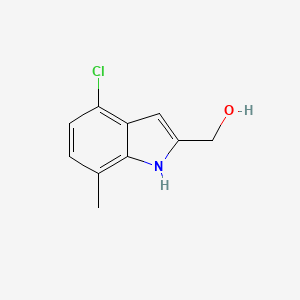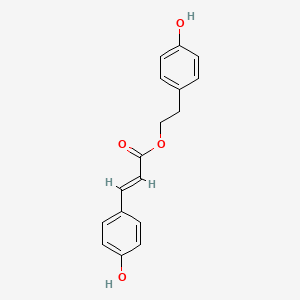
p-Hydroxyphenylethyl p-coumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Hydroxyphenylethyl p-coumarate: is a naturally occurring compound found in various plants. It is a type of coumarate ester, which is known for its potential biological activities, including antioxidative and cytotoxic properties . This compound has been isolated from plants such as Polygonum orientale, Stephania longa, and Sargentodoxa cuneata .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxyphenylethyl p-coumarate can be achieved through chemo-enzymatic methods. One approach involves the reaction of p-coumaric acid with p-hydroxyphenylethanol under specific conditions to form the ester bond . The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve the extraction from plant sources followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be performed using optimized chemo-enzymatic methods to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: p-Hydroxyphenylethyl p-coumarate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl or ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, p-Hydroxyphenylethyl p-coumarate is used as a precursor for the synthesis of various bioactive compounds. Its unique structure allows for the development of new molecules with potential therapeutic applications .
Biology: In biological research, this compound is studied for its antioxidative properties, which can help in understanding the mechanisms of oxidative stress and its impact on cellular functions .
Medicine: In medicine, this compound has shown potential as an anticancer agent due to its cytotoxic effects on cancer cells. It is also being investigated for its role in modulating serotonin receptors, which could have implications for treating neurological disorders .
Industry: In the industrial sector, this compound is explored for its use in developing eco-friendly pesticides and plant protection agents. Its antifungal properties make it a valuable compound for agricultural applications .
Mécanisme D'action
The mechanism of action of p-Hydroxyphenylethyl p-coumarate involves its interaction with various molecular targets and pathways. It has been shown to modulate serotonin (5-HT7) receptors, which play a role in mood regulation and neurological functions . Additionally, its antioxidative properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .
Comparaison Avec Des Composés Similaires
p-Hydroxyphenylethyl ferulate: Similar in structure but with a ferulate ester instead of a coumarate ester.
Dehydrodiscretamine: An isoquinoline alkaloid with different biological activities, including strong α1D-adrenergic antagonist properties.
Uniqueness: p-Hydroxyphenylethyl p-coumarate is unique due to its specific interaction with serotonin receptors and its potential use in developing eco-friendly agricultural products. Its combination of antioxidative and cytotoxic properties makes it a versatile compound for various scientific research applications .
Propriétés
Formule moléculaire |
C17H16O4 |
|---|---|
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H16O4/c18-15-6-1-13(2-7-15)5-10-17(20)21-12-11-14-3-8-16(19)9-4-14/h1-10,18-19H,11-12H2/b10-5+ |
Clé InChI |
ZCFLGZLKECDZFW-BJMVGYQFSA-N |
SMILES isomérique |
C1=CC(=CC=C1CCOC(=O)/C=C/C2=CC=C(C=C2)O)O |
SMILES canonique |
C1=CC(=CC=C1CCOC(=O)C=CC2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-methylethanamine](/img/structure/B12824820.png)
![2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12824824.png)
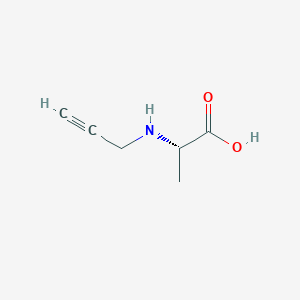
![4'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B12824841.png)
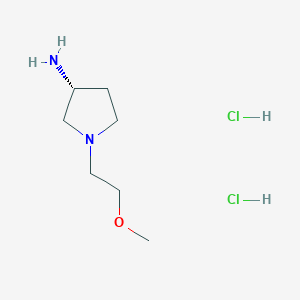


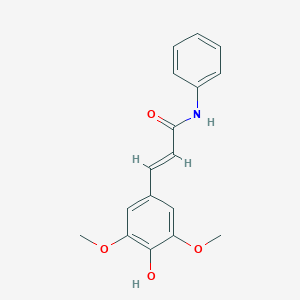
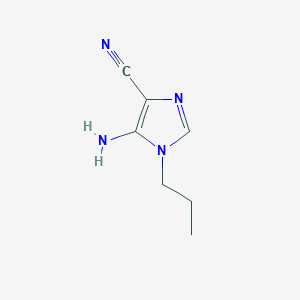
![2,4,7-trichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B12824870.png)



